Canagliflozin Impurity 6

Descripción general

Descripción

Canagliflozin Impurity 6 is a byproduct formed during the synthesis of Canagliflozin, an anti-diabetic medication used to improve glycemic control in individuals with type 2 diabetes. This impurity is one of several that can arise during the manufacturing process and must be carefully monitored and controlled to ensure the safety and efficacy of the final pharmaceutical product .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of Canagliflozin Impurity 6 involves several steps under controlled conditions. One method includes dissolving 2-(4-fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene in an anhydrous solvent, followed by the addition of n-butyllithium at a low temperature. The reaction mixture is then exposed to dry carbon dioxide gas, and the resulting product is extracted, dried, and purified .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of inert gases to protect the reaction environment, precise temperature control, and advanced purification techniques such as preparative high-performance liquid chromatography (HPLC) to isolate the impurity with high purity and yield .

Análisis De Reacciones Químicas

Types of Reactions: Canagliflozin Impurity 6 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and further modification .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include n-butyllithium, carbon dioxide, and various solvents such as tetrahydrofuran. The reactions are typically carried out under inert gas protection and at controlled temperatures to ensure the desired outcomes .

Major Products Formed: The major products formed from the reactions involving this compound include various isomeric forms and other related impurities. These products are often separated and characterized using advanced analytical techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Quality Control in Pharmaceutical Manufacturing

- Canagliflozin Impurity 6 serves as a reference standard in the development and validation of analytical methods for detecting impurities in Canagliflozin formulations. This is essential for ensuring that any pharmaceutical product meets regulatory standards for purity and efficacy .

- A novel reverse phase high-performance liquid chromatography (HPLC) method has been developed to estimate impurities, including this compound, at very low levels (0.1 µm/mL). This method allows for accurate separation and quantification of impurities, which is vital for stability testing and formulation development .

-

Analytical Method Development

- The separation of Canagliflozin and its related isomeric impurities has been enhanced through advanced chromatographic techniques such as UltraPerformance Convergence Chromatography (UPC^2) . This method significantly reduces analysis time while improving separation efficiency, making it suitable for routine analysis during drug development .

- Studies have shown that UPC^2 can effectively separate complex mixtures containing Canagliflozin and its impurities, which is crucial for both generic drug development and regulatory submissions .

-

Characterization of Impurities

- Detailed investigations into the structural characterization of Canagliflozin impurities, including Impurity 6, have been conducted to understand their formation mechanisms better. Such studies provide insights into how these impurities can affect drug efficacy and safety .

- The synthesis and independent characterization of these impurities are essential for developing robust quality control measures in pharmaceutical production .

Case Study 1: HPLC Method Validation

A study published in the International Journal of Pharmaceutical Sciences and Research demonstrated the successful validation of an HPLC method specifically designed for estimating Canagliflozin and its impurities. The method showed excellent linearity and robustness, making it suitable for routine analysis in pharmaceutical settings .

Case Study 2: UPC^2 Application

In an application note from Waters Corporation, researchers highlighted the benefits of using UPC^2 for analyzing Canagliflozin and its isomeric impurities. The method achieved separation within a significantly shorter runtime compared to traditional HPLC methods while also reducing solvent consumption—aligning with eco-friendly practices in analytical chemistry .

Data Table: Comparison of Analytical Methods

| Method Type | Analysis Time | Solvent Consumption | Detection Limit | Key Advantages |

|---|---|---|---|---|

| Traditional HPLC | ~65 minutes | High | 0.1 µm/mL | Established method with good sensitivity |

| Reverse Phase HPLC | Variable | Moderate | 0.1 µm/mL | Good separation capabilities |

| UltraPerformance UPC² | ~11 minutes | Low | Not specified | Faster analysis, higher efficiency, eco-friendly |

Mecanismo De Acción

The mechanism of action of Canagliflozin Impurity 6 is closely related to that of Canagliflozin. Canagliflozin works by inhibiting the sodium-glucose co-transporter 2 (SGLT2) in the proximal tubules of the kidney, reducing the reabsorption of glucose and promoting its excretion in the urine . While the impurity itself may not have a direct therapeutic effect, understanding its formation and behavior is crucial for ensuring the safety and efficacy of the parent drug .

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds to Canagliflozin Impurity 6 include other impurities formed during the synthesis of Canagliflozin, such as Canagliflozin Impurity I and Canagliflozin Impurity II . These impurities share structural similarities and arise from related synthetic pathways.

Uniqueness: this compound is unique in its specific formation conditions and the challenges it presents in terms of separation and purification. Its presence and behavior can provide valuable insights into the overall quality control and optimization of the Canagliflozin manufacturing process .

Actividad Biológica

Canagliflozin Impurity 6 is a byproduct of the synthesis of Canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used primarily for the treatment of type 2 diabetes. Understanding the biological activity of this impurity is crucial for evaluating its safety and efficacy in pharmaceutical formulations. This article explores its mechanism of action, biochemical pathways, and relevant research findings.

Target : this compound primarily targets the SGLT2 protein located in the proximal tubules of the kidney, similar to its parent compound, Canagliflozin.

Mode of Action : As an SGLT2 inhibitor, it blocks glucose reabsorption in the kidneys, leading to increased glucose excretion in urine. This mechanism reduces blood glucose levels, which is beneficial for managing type 2 diabetes.

Biochemical Pathways

The inhibition of SGLT2 by this compound disrupts normal renal glucose reabsorption processes. This results in:

- Increased Urinary Glucose Excretion : The primary effect is enhanced glucose loss through urine, which aids in lowering blood sugar levels.

- Impact on Insulin Sensitivity : Studies suggest that SGLT2 inhibitors may also improve beta-cell function and insulin sensitivity over time .

Clinical Studies

- Beta Cell Function Improvement :

- Cancer Cell Proliferation :

-

Impurity Analysis :

- A study focused on the detection and quantification of various impurities in Canagliflozin formulations, including Impurity 6. The researchers developed a sensitive Reverse Phase High-Performance Liquid Chromatographic (RP-HPLC) method capable of detecting impurities at low concentrations (0.1 µm/mL) .

Data Tables

This compound undergoes various chemical reactions during its synthesis, including oxidation and substitution reactions. These reactions are essential for understanding its stability and behavior within pharmaceutical formulations .

Propiedades

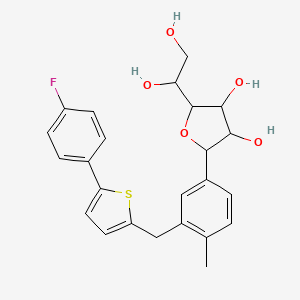

IUPAC Name |

2-(1,2-dihydroxyethyl)-5-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25FO5S/c1-13-2-3-15(23-21(28)22(29)24(30-23)19(27)12-26)10-16(13)11-18-8-9-20(31-18)14-4-6-17(25)7-5-14/h2-10,19,21-24,26-29H,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLPSHXQANWMHSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2C(C(C(O2)C(CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25FO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.